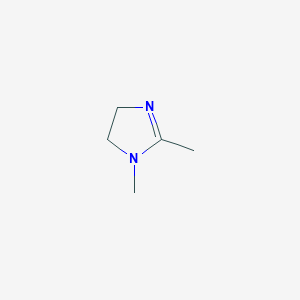
1,2-Dimethyl-4,5-dihydro-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethyl-4,5-dihydro-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two methyl groups at the 1 and 2 positions and a partially saturated ring, making it a 4,5-dihydro derivative. It is known for its versatility and utility in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Dimethyl-4,5-dihydro-1H-imidazole can be synthesized through several methods, including:
Debus-Radziszewski Synthesis: This method involves the reaction of glyoxal, ammonia, and an aldehyde under acidic conditions to form the imidazole ring.
Dehydrogenation of Imidazolines: This approach involves the dehydrogenation of 1,2-dimethyl-4,5-dihydroimidazoline to yield the desired compound.
Cyclization of Amido-Nitriles: A novel protocol for the cyclization of amido-nitriles in the presence of a nickel catalyst has been reported to form disubstituted imidazoles.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and availability of starting materials.
化学反応の分析
Types of Reactions: 1,2-Dimethyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert it back to its fully saturated form, 1,2-dimethylimidazoline.
Substitution: The methyl groups and hydrogen atoms on the ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogens, alkylating agents, and acylating agents are commonly used for substitution reactions.
Major Products Formed:
Oxidation Products: Various imidazole derivatives with different oxidation states.
Reduction Products: Fully saturated imidazoline derivatives.
Substitution Products: A wide range of substituted imidazoles with different functional groups.
科学的研究の応用
1,2-Dimethyl-4,5-dihydro-1H-imidazole has numerous applications in scientific research, including:
作用機序
The mechanism of action of 1,2-dimethyl-4,5-dihydro-1H-imidazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity and disruption of microbial cell membranes .
類似化合物との比較
1,2-Dimethylimidazole: This compound is fully unsaturated and lacks the 4,5-dihydro characteristic.
4,5-Dimethylimidazole: Similar structure but with methyl groups at different positions.
2-Methylimidazole: Contains only one methyl group at the 2 position.
Uniqueness: 1,2-Dimethyl-4,5-dihydro-1H-imidazole is unique due to its partially saturated ring, which imparts different chemical reactivity and biological activity compared to fully unsaturated imidazoles.
特性
CAS番号 |
4814-91-9 |
|---|---|
分子式 |
C5H10N2 |
分子量 |
98.15 g/mol |
IUPAC名 |
1,2-dimethyl-4,5-dihydroimidazole |
InChI |
InChI=1S/C5H10N2/c1-5-6-3-4-7(5)2/h3-4H2,1-2H3 |
InChIキー |
QEIHVTKMBYEXPZ-UHFFFAOYSA-N |
正規SMILES |
CC1=NCCN1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


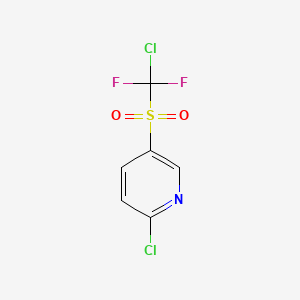
![2-(4-Bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B13457462.png)
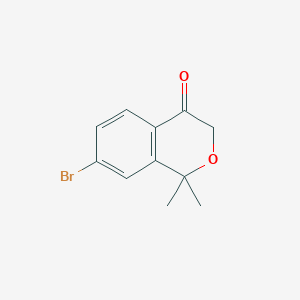
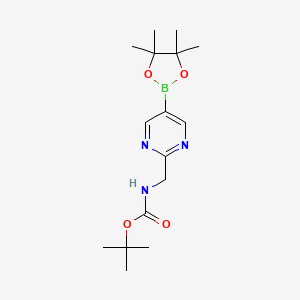
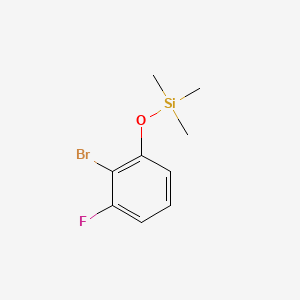
![2-{3-methoxy-5-[2-(morpholin-4-yl)ethoxy]pyridin-2-yl}-5-(trifluoromethoxy)-1H-1,3-benzodiazole](/img/structure/B13457491.png)
![3-[(Tert-butoxy)carbonyl]-3-azabicyclo[5.1.0]octane-1-carboxylic acid](/img/structure/B13457494.png)
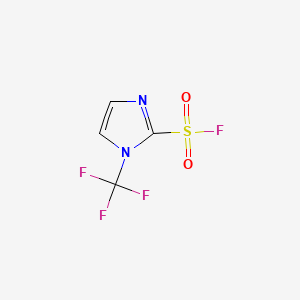
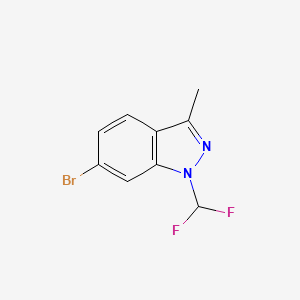

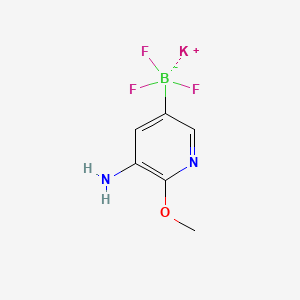
![2-[(1,3-Thiazol-2-yl)methoxy]acetic acid hydrochloride](/img/structure/B13457530.png)
![(3S)-1-[(4-fluorophenyl)methyl]-3-methylpiperazine dihydrochloride](/img/structure/B13457532.png)

